molecular formula C23H15ClN2O4 B11129704 2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129704
M. Wt: 418.8 g/mol
InChI Key: IVPOVJLAGGNUET-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a chloropyridine moiety with a methoxyphenyl group and a chromeno-pyrrole core

Properties

Molecular Formula

C23H15ClN2O4

Molecular Weight

418.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15ClN2O4/c1-29-15-6-4-5-13(11-15)20-19-21(27)16-7-2-3-8-17(16)30-22(19)23(28)26(20)18-10-9-14(24)12-25-18/h2-12,20H,1H3

InChI Key

IVPOVJLAGGNUET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the chloropyridine and methoxyphenyl precursors, which undergo a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds .

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its combination of functional groups and the chromeno-pyrrole core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14ClN3O3
  • Molecular Weight : 345.76 g/mol

The compound features a chlorinated pyridine moiety, a methoxyphenyl group, and a chromeno-pyrrole core that contributes to its diverse biological activities.

Antioxidant Activity

Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antioxidant properties . For instance, a study highlighted that certain chromeno[2,3-c]pyrroles were able to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin .

Anticancer Potential

Research has suggested that chromeno-pyrrole derivatives may act as potential anticancer agents. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds with similar structures have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, indicating its relevance in antiviral research . This property suggests that the compound could be explored further for therapeutic applications in viral infections.

Case Study 1: Antioxidant Properties

A study conducted on a series of chromeno[2,3-c]pyrrole derivatives revealed that these compounds exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The results indicated that these compounds could potentially be developed into therapeutic agents for diseases associated with oxidative stress.

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of chromeno-pyrrole derivatives was synthesized and screened for antimicrobial activity. The results showed that several compounds displayed potent activity against Staphylococcus aureus and Escherichia coli. This study underscores the potential of these derivatives as novel antimicrobial agents.

Pharmacological Profile

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of CDK2 leading to cell cycle arrest
Enzyme InhibitionInhibition of SARS-CoV-2 Mpro

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